(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a complex organic compound with a unique structure that includes cyano, nitro, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylacetophenone to introduce the nitro group. This is followed by a Knoevenagel condensation reaction with 4-isopropylbenzaldehyde in the presence of a base to form the enamine. The final step involves the addition of a cyano group through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-N-(4-nitrophenyl)-3-phenylprop-2-enamide
- (2E)-2-cyano-N-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
Uniqueness
(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is unique due to the presence of both nitro and cyano groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups with the isopropyl-substituted aromatic ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19N3O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H19N3O3/c1-13(2)16-7-5-15(6-8-16)11-17(12-21)20(24)22-18-9-4-14(3)10-19(18)23(25)26/h4-11,13H,1-3H3,(H,22,24)/b17-11+ |
InChI Key |
MQHXIYVBVAXINJ-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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